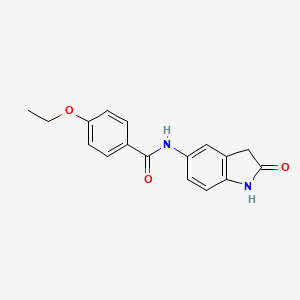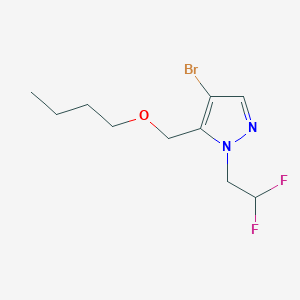
1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C15H23N5O3S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
A study investigated the synthesis and biochemical evaluation of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are closely related to the compound . These compounds, including variations with cyclohexyl groups, showed potential as acetylcholinesterase inhibitors, indicating their relevance in neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
Cytokinin-Like Activity in Plants
Urea derivatives, such as the compound , have been found to exhibit cytokinin-like activity in plants. These activities include positive regulation of cell division and differentiation, which are crucial in plant morphogenesis and micropropagation. This was highlighted in a review focusing on the structure-activity relationship of urea cytokinins (Ricci & Bertoletti, 2009).
Anticancer Research
A study designed and synthesized novel urea derivatives with a thiadiazol moiety, similar to the compound , demonstrating potent anti-CML (Chronic Myeloid Leukemia) activity. This research suggests the potential application of such compounds in cancer treatment, particularly in targeting the PI3K/AKT signaling pathway (Weiwei Li et al., 2019).
Antibacterial Studies
The compound's structural analogs have been synthesized and tested for antibacterial activity. A study involving 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles and aryl thiourea/ureas showed significant antibacterial properties, indicating the potential of the compound for similar applications (Patel et al., 2010).
Anticholinesterase and Antioxidant Activities
Research has been conducted on coumarylthiazole derivatives containing aryl urea/thiourea groups, which are structurally related to the compound . These compounds showed inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as significant antioxidant activity, suggesting potential therapeutic applications (Kurt et al., 2015).
Micropropagation of Aroid Plants
Thidiazuron, a phenyl urea derivative similar to the compound , has shown strong cytokinin-like activity in aroids, a family of ornamental and edible plants. This compound has been effectively used in the micropropagation of these plants, indicating potential agricultural applications (Chen & Wei, 2018).
Mécanisme D'action
Target of Action
The primary targets of 1-Cyclohexyl-3-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea are indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) . These enzymes are involved in the degradation of tryptophan, an essential amino acid .
Mode of Action
This compound acts as a modulator of IDO and/or TDO . By inhibiting these enzymes, it prevents the degradation of tryptophan . This results in the preservation of tryptophan levels and a reduction in the formation of kynurenine pathway (KP) metabolites .
Biochemical Pathways
The inhibition of IDO and TDO affects the kynurenine pathway (KP) . This pathway is responsible for the catabolism of tryptophan into kynurenine and other metabolites . These metabolites have various effects on the mammalian immune, reproductive, and central nervous systems .
Result of Action
By inhibiting the degradation of tryptophan, this compound can potentially modulate the activity of the immune, reproductive, and central nervous systems . This is due to the role of tryptophan and its metabolites in these systems .
Propriétés
IUPAC Name |
1-cyclohexyl-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S2/c21-12(20-6-8-23-9-7-20)10-24-15-19-18-14(25-15)17-13(22)16-11-4-2-1-3-5-11/h11H,1-10H2,(H2,16,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGDINNOYQKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

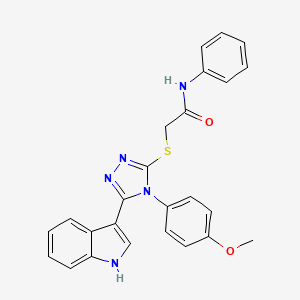
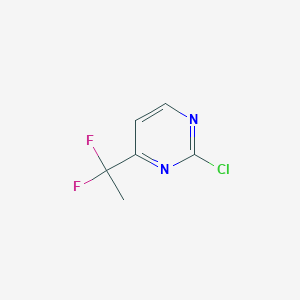

![Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2888787.png)
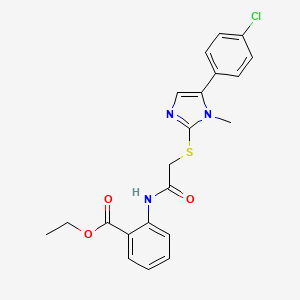
![4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2888790.png)
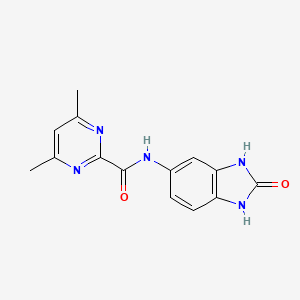
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2888793.png)
![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)
![N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2888798.png)

